molecular formula C13H14NO4P B11488646 2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide

2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide

Cat. No.: B11488646
M. Wt: 279.23 g/mol
InChI Key: RMCMHHQTBGVTEF-UHFFFAOYSA-N
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Description

2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a benzodioxaphosphepin ring, which is a fused ring system containing oxygen, phosphorus, and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide typically involves multi-step organic reactions. The starting materials and reagents used in these reactions can vary, but common steps might include:

  • Formation of the benzodioxaphosphepin ring through cyclization reactions.
  • Introduction of the amine group via amination reactions.
  • Incorporation of the furanylmethyl group through alkylation or substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.

    Reduction: Reduction reactions can convert the oxide form to other derivatives.

    Substitution: The amine and furanylmethyl groups can participate in substitution reactions with other electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and other electrophiles can be employed under various conditions (e.g., acidic or basic).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield different phosphorus oxides, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways involving phosphorus-containing compounds.

    Medicine: Possible applications in drug development, particularly for compounds targeting specific enzymes or receptors.

    Industry: Use in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action for 2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-, 3-oxide would depend on its specific interactions with molecular targets. This could involve:

    Binding to enzymes or receptors: Modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or replication.

    Participating in redox reactions: Influencing cellular oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2H-1,5,3-Benzodioxaphosphepin-3-amine: Without the furanylmethyl group.

    2H-1,5,3-Benzodioxaphosphepin-3-amine, N-(2-furanylmethyl)-3,4-dihydro-: Without the oxide group.

    Other heterocyclic phosphorus compounds: With different ring structures or substituents.

Uniqueness

The unique combination of the benzodioxaphosphepin ring, amine group, furanylmethyl group, and oxide functionality distinguishes this compound from others. This unique structure may confer specific chemical reactivity and biological activity, making it valuable for research and industrial applications.

Properties

Molecular Formula

C13H14NO4P

Molecular Weight

279.23 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-amine

InChI

InChI=1S/C13H14NO4P/c15-19(14-8-11-4-3-7-16-11)9-17-12-5-1-2-6-13(12)18-10-19/h1-7H,8-10H2,(H,14,15)

InChI Key

RMCMHHQTBGVTEF-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CC=CC=C2OCP1(=O)NCC3=CC=CO3

Origin of Product

United States

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